

Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile.

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Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

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Spectroscopic Characterization of 4-Bromophenylacetonitrile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of chemical compounds is a cornerstone of safe and effective research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of the spectroscopic data for **4-Bromophenylacetonitrile** against common alternative starting materials, offering a clear framework for its unambiguous identification. The supporting experimental data, presented in standardized tables, will aid researchers in confirming the identity and purity of this key synthetic intermediate.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of **4-Bromophenylacetonitrile** and two common, structurally similar compounds: Phenylacetonitrile and 4-Chlorophenylacetonitrile. These comparisons highlight the distinct spectral characteristics that enable precise identification.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4-Bromophenylacetonitrile	7.53	d, J=8.4 Hz	2H	Ar-H
7.24	d, J=8.4 Hz	2H	Ar-H	
3.71	s	2H	-CH ₂ -	
Phenylacetonitrile[1]	~7.35 - 7.25[1]	m[1]	5H	Ar-H
3.71[1]	s[1]	2H	-CH ₂ -[1]	
4-Chlorophenylacetonitrile	7.36	d, J=8.5 Hz	2H	Ar-H
7.29	d, J=8.5 Hz	2H	Ar-H	
3.70	s	2H	-CH ₂ -	

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
4-Bromophenylacetonitrile	132.3, 129.9, 128.9, 122.8	Aromatic Carbons
117.8	Nitrile Carbon ($-\text{C}\equiv\text{N}$)	
23.2	Methylene Carbon ($-\text{CH}_2$)	
Phenylacetonitrile[1]	~130 - 127[1]	Aromatic Carbons[1]
117.8[1]	Nitrile Carbon ($-\text{C}\equiv\text{N}$)[1]	
~23[1]	Methylene Carbon ($-\text{CH}_2$)[1]	
4-Chlorophenylacetonitrile	134.5, 129.5, 129.0, 128.5	Aromatic Carbons
117.5	Nitrile Carbon ($-\text{C}\equiv\text{N}$)	
23.0	Methylene Carbon ($-\text{CH}_2$)	

Table 3: FT-IR Data (KBr Pellet)

Compound	Key Absorption Bands (cm^{-1})	Assignment
4-Bromophenylacetonitrile	2252	$\text{C}\equiv\text{N}$ stretch
1490	$\text{C}=\text{C}$ aromatic stretch	
1012	$\text{C}-\text{Br}$ stretch	
Phenylacetonitrile	2250	$\text{C}\equiv\text{N}$ stretch
1495	$\text{C}=\text{C}$ aromatic stretch	
4-Chlorophenylacetonitrile	2251	$\text{C}\equiv\text{N}$ stretch
1492	$\text{C}=\text{C}$ aromatic stretch	
1089	$\text{C}-\text{Cl}$ stretch	

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Bromophenylacetonitrile[2]	195/197 (approx. 1:1 ratio)[2]	116, 89[2]
Phenylacetonitrile	117	90, 63
4-Chlorophenylacetonitrile	151/153 (approx. 3:1 ratio)	116, 89

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 transients.
- **^{13}C NMR Acquisition:** Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 transients.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ^1H NMR) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C NMR).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** A standard FT-IR spectrometer.

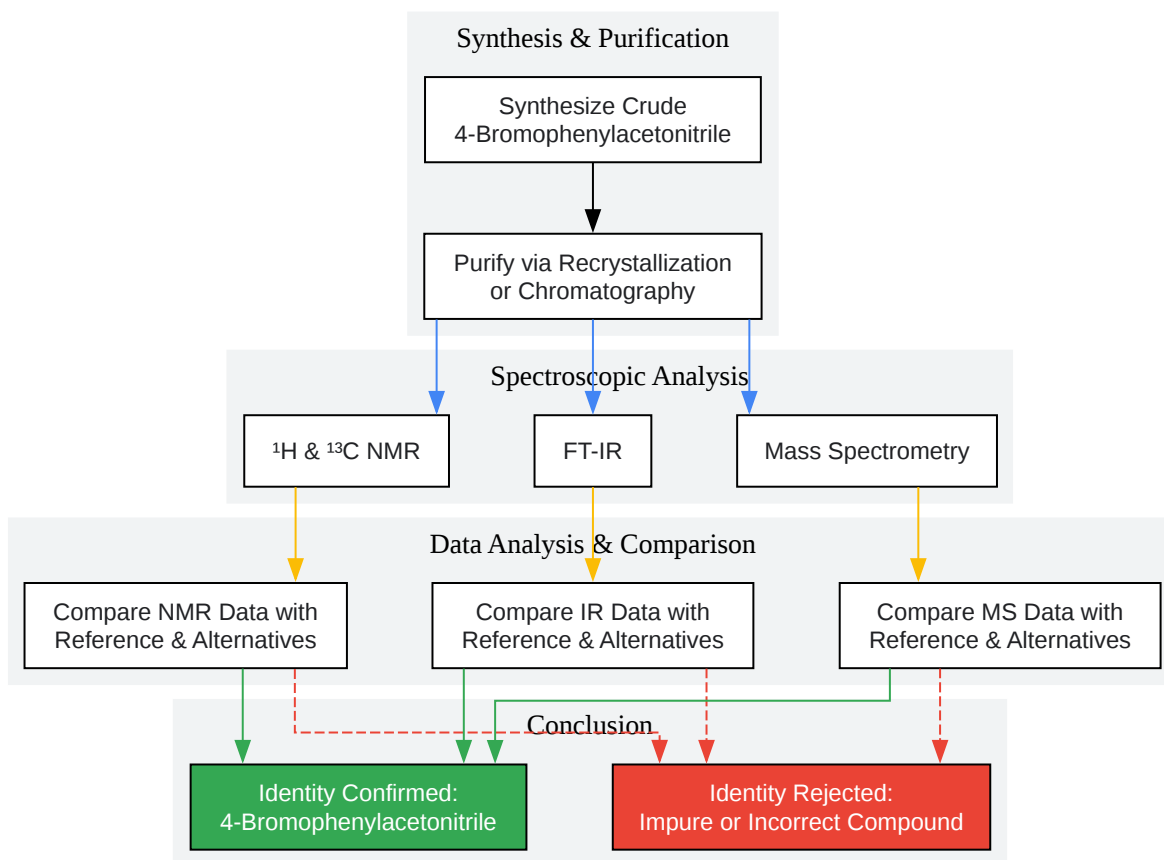
- Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

3. Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition: Acquire the mass spectrum in the m/z range of 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and confirmation of **4-Bromophenylacetonitrile**.



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Caption: Workflow for the spectroscopic identification of **4-Bromophenylacetonitrile**.

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References

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